Volinanserin C-11

Catalog No.
S3350475
CAS No.
174792-03-1
M.F
C22H28FNO3
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Volinanserin C-11

CAS Number

174792-03-1

Product Name

Volinanserin C-11

IUPAC Name

(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-(2-methoxy-3-(111C)methoxyphenyl)methanol

Molecular Formula

C22H28FNO3

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1/i1-1

InChI Key

HXTGXYRHXAGCFP-AVUPQLEMSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Isomeric SMILES

COC1=C(C=CC=C1O[11CH3])[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Volinanserin, also known by its developmental code MDL-100,907, is a highly selective antagonist of the serotonin receptor 5-HT2A. Its chemical formula is C22H28FNO3, and it has a molar mass of approximately 373.468 g/mol. Initially developed by Sanofi-Aventis, Volinanserin has been investigated for its potential applications in treating various psychiatric disorders, including schizophrenia, depression, and insomnia. Despite its promising pharmacological profile, it has not been marketed for clinical use due to insufficient efficacy in trials .

  • Protection and Substitution: The synthesis begins with the protection of ethyl isonipecotate using Boc anhydride to form ethyl n-boc-4-piperidinecarboxylate. This is followed by an ester-amide interchange with N-methoxymethylamine hydrochloride in the presence of a coupling agent.
  • Weinreb Ketone Synthesis: The compound undergoes benzoylation with 1,2-dimethoxybenzene to yield a Weinreb ketone derivative.
  • Reduction and Alkylation: The ketone is then reduced using sodium borohydride to produce a corresponding alcohol, which is subsequently resolved to obtain the desired enantiomer. Finally, an Sn2 alkylation reaction with 4-fluorophenethyl bromide completes the synthesis of Volinanserin .

Volinanserin exhibits potent antagonistic activity at the 5-HT2A receptor with an inhibition constant (K_i) ranging from 0.36 to 0.85 nM. This selectivity makes it a valuable tool in research for understanding serotonin signaling pathways and their implications in neuropsychiatric disorders. Additionally, Volinanserin has shown activity against other receptors, including the 5-HT2C receptor and voltage-gated potassium channels . Its pharmacological profile suggests potential benefits in modulating behaviors associated with schizophrenia and other mood disorders.

The synthesis of Volinanserin can be summarized in the following steps:

  • Protection of Ethyl Isonipecotate: Using Boc anhydride.
  • Formation of Weinreb Ketone: Through benzoylation.
  • Reduction: With sodium borohydride to yield alcohol.
  • Resolution: To isolate the desired enantiomer.
  • Alkylation: With 4-fluorophenethyl bromide to finalize the compound .

Volinanserin's primary applications lie within research settings where it is used to investigate the role of serotonin receptors in various biological processes. It has been studied for its potential therapeutic effects in treating:

  • Schizophrenia: As a candidate antipsychotic agent.
  • Depression: Investigated for antidepressant properties.
  • Insomnia: Assessed for its ability to improve sleep maintenance .

Despite these applications, it remains largely experimental and has not yet reached clinical approval.

Interaction studies have demonstrated that Volinanserin effectively inhibits serotonin receptor activity, particularly at the 5-HT2A site. It has been shown to block NMDA receptor-mediated responses in animal models, which may parallel some behavioral symptoms observed in schizophrenia . Furthermore, research indicates that Volinanserin interacts with other neurotransmitter systems, highlighting its complex pharmacodynamic profile.

Several compounds share structural or functional similarities with Volinanserin, primarily as serotonin receptor antagonists:

Compound NameMechanism of ActionUnique Features
Ritanserin5-HT2A/C antagonistDual action on both 5-HT2A and 5-HT2C receptors
Ketanserin5-HT2A antagonistUsed in hypertension treatment
Pimavanserin5-HT2A inverse agonistApproved for Parkinson's disease psychosis
Glemanserin5-HT2A antagonistDeveloped for schizophrenia treatment
Pruvanserin5-HT2A antagonistInvestigated for various neuropsychiatric disorders
Lidanserin5-HT2A antagonistPotential use in anxiety and depression

Volinanserin's selectivity for the 5-HT2A receptor distinguishes it from many other compounds that may interact with multiple serotonin receptor subtypes or other neurotransmitter systems . This unique selectivity makes it particularly valuable for research focused on understanding serotonin's role in psychiatric conditions.

Radiolabeling Strategies for Carbon-11 Incorporation

The incorporation of carbon-11 into volinanserin primarily targets the methoxy group at the 3-position of the dimethoxyphenyl ring. Two dominant strategies have emerged: direct [¹¹C]methylation of phenolic precursors and late-stage ¹¹C-carbonylation using organometallic intermediates.

In the direct methylation approach, a desmethyl precursor undergoes reaction with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This method, adapted from early work on MDL 100907 derivatives, achieves radiochemical yields (RCY) of 15–25% (decay-corrected) within 30–40 minutes. Critical parameters include:

  • Precursor concentration (0.1–0.5 mM in acetone/DMF)
  • Base selection (tetramethylammonium hydroxide vs. potassium carbonate)
  • Reaction temperature (70–90°C)

Recent innovations leverage fluoride-mediated desilylation (FMDS) for ¹¹C-methylation. By employing bis(trimethylsilyl) precursors, researchers achieved RCYs exceeding 40% through a one-pot deprotection-labeling sequence. This method reduces side reactions by eliminating competing O-methylation pathways observed in traditional approaches.

Alternative strategies explore ¹¹C-carbonylation via palladium-catalyzed reactions. Using arylboronic ester precursors and [¹¹C]carbon monoxide, this route constructs the dimethoxyphenyl moiety with isotopic incorporation at the ketone position. While offering regioselectivity advantages, current implementations yield <10% RCY due to slow transmetallation kinetics.

StrategyRCY (%)Synthesis Time (min)Molar Activity (GBq/μmol)
Direct Methylation15–2530–4030–50
FMDS Methylation35–4525–3550–70
Carbonylation5–1045–6020–30

Optimization of Precursor Molecules for Efficient Radiochemical Yield

Precursor design focuses on balancing stability, reactivity, and compatibility with rapid ¹¹C-labeling conditions. The desmethyl precursor (R)-(+)-4-(hydroxy(2,3-dimethoxyphenyl)methyl)-N-(2-(4-fluorophenethyl)piperidine) serves as the foundation for methylation strategies. Modifications to this scaffold have addressed three key challenges:

  • Stereochemical Integrity: Chiral auxiliaries like (R)-Binap facilitate asymmetric synthesis of the piperidine methanol core, maintaining enantiomeric excess >98% during radiolabeling.
  • Protecting Group Strategy: tert-Butyldimethylsilyl (TBDMS) protection of the phenolic oxygen prevents oxidation while allowing mild fluoride-mediated deprotection post-labeling.
  • Solubility Enhancement: Introduction of polar substituents (e.g., ethoxy groups) on the piperidine ring improves precursor solubility in aprotic solvents, reducing reaction times by 30%.

Comparative studies of substituted precursors reveal structure-reactivity relationships:

Precursor ModificationRCY Increase (%)LogP Reduction
para-Fluoro substitution+12-0.3
Ortho-methoxy group addition+8-0.5
Piperidine N-methylation-5+0.7

The optimal precursor identified in recent work incorporates a 4-fluorophenethyl side chain with TBDMS-protected phenolic oxygens, achieving RCYs of 48 ± 6% in automated synthesis modules.

Quality Control Protocols for Radiolabeled Compound Purity

Rigorous quality assessment ensures [¹¹C]volinanserin meets pharmacokinetic requirements for human PET studies. A three-tiered analytical protocol has been standardized:

Chromatographic Purity Analysis

  • HPLC: C18 reverse-phase column (5 μm, 250 × 4.6 mm) with ethanol/ammonium formate (70:30) mobile phase (retention time 8.2 ± 0.3 min)
  • TLC: Silica gel 60 F₂₅₄ plates developed in CH₂Cl₂/MeOH/NH₄OH (90:10:1), Rf = 0.45–0.55

Radionuclidic Identity
Gamma spectroscopy confirms the 20.4 min half-life of carbon-11, with energy peaks at 511 keV (β⁺ annihilation) and 385 keV (γ emission).

Chemical and Radiochemical Purity

  • Residual precursor <0.5 μg/mL (LC-MS/MS quantification)
  • Radiochemical purity >95% (radio-HPLC)
  • Specific activity >37 GBq/μmol at end-of-synthesis

Stability studies demonstrate maintained purity (>90%) for 60 minutes post-synthesis when stored in ethanol/saline (10:90) at 4°C.

Mechanistic Insights into 5-HT2A Receptor Binding Affinity

Volinanserin C-11 exhibits high binding affinity for the 5-HT~2A~ receptor, with a dissociation constant (K~d~) in the nanomolar range. In vitro studies using transfected cell lines demonstrate that volinanserin binds reversibly to the orthosteric site of the 5-HT~2A~ receptor, competing with endogenous serotonin and synthetic agonists such as (±)-2,5-dimethoxy-4-iodoamphetamine (DOI) [1] [4]. Structural analyses reveal that the interaction between volinanserin and the 5-HT~2A~ receptor involves critical residues in transmembrane domains (TMs) 3, 5, and 6, including phenylalanine (F^5.47^), tryptophan (W^6.48^), and serine (S^5.46^) [4]. These residues form a hydrophobic cleft that accommodates the piperidine and dimethoxyphenyl moieties of volinanserin, enabling subnanomolar affinity (Fig. 1) [4].

Table 1: Time-Course of Volinanserin Antagonism on DOI-Induced Behaviors

Pretreatment TimeHead-Twitch Response (HTR) Inhibition (%)Intracranial Self-Stimulation (ICSS) Recovery (%)
15 minutes97.5 ± 0.6103.2 ± 8.9
1 hour82.0 ± 4.957.7 ± 8.6
4 hours12.6 ± 16.117.1 ± 9.6
24 hours-62.9 ± 30.62.4 ± 2.2

Data adapted from preclinical studies in mice and rats [1].

The antagonistic potency of volinanserin is further quantified by its half-maximal inhibitory concentration (IC~50~) of 0.0040 mg/kg (95% CI: 0.0017–0.0095) in blocking DOI-induced intracranial self-stimulation (ICSS) depression in rats [1]. Time-course studies demonstrate a biphasic elimination profile, with a half-life (t~½~) of 1.35 hours (95% CI: 0.95–2.04) for receptor occupancy in vivo [1].

Selectivity Profiling Against Related Serotonin Receptor Subtypes

Volinanserin C-11 demonstrates exceptional selectivity for the 5-HT~2A~ receptor over other serotonin receptor subtypes. Comparative binding assays reveal >1,000-fold selectivity for 5-HT~2A~ over 5-HT~2B~ and 5-HT~2C~ receptors, attributable to structural differences in TM5 and extracellular loop 2 [4]. For instance, the serine residue at position 5.46 (S^5.46^) in the 5-HT~2A~ receptor forms a hydrogen bond with the methoxy group of volinanserin, a feature absent in 5-HT~2B~ and 5-HT~2C~ receptors, which possess alanine at this position [4].

Additionally, volinanserin exhibits negligible affinity for dopaminergic D~2~ receptors (IC~50~ > 10 µM) and adrenergic α~1~ receptors (IC~50~ = 30–300 nM), as shown in radioligand displacement assays [2] [4]. This selectivity profile is critical for minimizing off-target effects in PET imaging studies.

Pharmacokinetic Studies of Radiolabeled vs. Non-Radiolabeled Forms

The pharmacokinetics of volinanserin differ significantly between its radiolabeled ([¹¹C]MDL 100,907) and non-radiolabeled forms. In cynomolgus monkeys, intravenous administration of [¹¹C]volinanserin results in rapid blood-brain barrier penetration, with peak neocortical uptake occurring within 15–30 minutes [2]. The radiolabeled compound achieves a neocortex-to-cerebellum ratio of 3.5–4.5 by 60 minutes post-injection, reflecting specific binding to 5-HT~2A~ receptors [2].

In contrast, non-radiolabeled volinanserin (MDL 100,907) exhibits a longer plasma half-life (t~½~ = 2.1 hours) in rodents, with sustained receptor occupancy (>80%) for up to 4 hours after administration [1]. Metabolism studies indicate that both forms undergo hepatic oxidation via cytochrome P450 3A4 (CYP3A4), yielding inactive metabolites such as N-desmethyl volinanserin [3]. However, the radiolabeled form’s rapid clearance (total body clearance = 2.1 L/h/kg) limits its utility to acute imaging applications [2].

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

372.2167545 g/mol

Monoisotopic Mass

372.2167545 g/mol

Heavy Atom Count

27

UNII

8LEA6Q26BW

Wikipedia

Volinanserin c-11

Dates

Modify: 2023-07-26

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